BENGHE Foundational & Exploratory

Check Availability & Pricing

Mesalamine Impurity P: A Technical Overview for
Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mesalamine impurity P

Cat. No.: B1380478

For researchers, scientists, and drug development professionals, understanding and controlling
impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and
efficacy. This technical guide provides a comprehensive overview of Mesalamine Impurity P, a
specified impurity in the European Pharmacopoeia (EP) for the anti-inflammatory drug
Mesalamine.

This document details the chemical identity of Impurity P, its significance in the quality control of
Mesalamine, and outlines the analytical methodologies referenced within the European
Pharmacopoeia for its identification and quantification.

Introduction to Mesalamine and Impurity P

Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is the active component of several
medications used to treat inflammatory bowel disease (IBD), including ulcerative colitis and
Crohn's disease. The European Pharmacopoeia provides a detailed monograph for
Mesalamine, outlining the requirements for its quality, including limits for related substances.

Mesalamine Impurity P is a specified impurity in the EP. Its chemical name is 5-Amino-2-
hydroxy-3-(4-sulfophenyl)benzoic acid[1][2]. Due to its potential impact on the safety and
efficacy of the final drug product, rigorous control of this impurity is a critical regulatory
requirement[3][4].

Physicochemical Properties of Impurity P
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A clear understanding of the physicochemical properties of an impurity is fundamental for the
development of robust analytical methods. The key properties of Mesalamine Impurity P are
summarized in the table below.

Property Value References

] 5-Amino-2-hydroxy-3-(4-
Chemical Name i ) [11[2]
sulfophenyl)benzoic acid

3-(4-sulfophenyl)-5-

aminosalicylic acid; 5-Amino-2-
Synonyms [1]

hydroxy-4'-sulfo-[1,1'-

biphenyl]-3-carboxylic acid

CAS Number 887256-40-8 [2]
Molecular Formula C13H11NOeS [2]
Molecular Weight 309.29 g/mol [2]

Analytical Control Strategy in the European
Pharmacopoeia

The European Pharmacopoeia monograph for Mesalazine outlines a comprehensive strategy
for the control of related substances, employing High-Performance Liquid Chromatography
(HPLC) as the primary analytical technique. The monograph specifies different HPLC methods
for the determination of various impurities.

While the publicly available information from the search results does not provide the specific,
detailed experimental protocol and acceptance criteria for Impurity P directly from the European
Pharmacopoeia, its status as a specified impurity, as referenced by suppliers of EP reference
standards, confirms its regulatory importance. The control of this impurity is managed under the
"Related substances" section of the Mesalazine monograph.

General HPLC Method for Related Substances

The European Pharmacopoeia often employs a gradient HPLC method for the separation of
Mesalamine and its related substances. A typical experimental setup, as inferred from the
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analysis of other impurities in the Mesalazine monograph, would include the following
components. It is crucial to consult the current, official European Pharmacopoeia for the
definitive method.

It is imperative to note that the following protocol is a generalized representation based on the
analysis of other impurities in the Mesalazine monograph and should be verified against the
official European Pharmacopoeia monograph which contains the specific method for Impurity P.

Parameter Description

A reversed-phase column, such as
Stationary Phase octadecylsilyl silica gel for chromatography

(C18), is commonly used.

A gradient elution using a mixture of an aqueous
Mobile Phase buffer (often acidic) and an organic modifier

(e.g., acetonitrile or methanol).

UV spectrophotometry at a specified

Detection
wavelength.
The amount of Impurity P is typically determined
Quantificat by comparing its peak area in the chromatogram
uantification

of the sample solution to the peak area of a

corresponding reference standard.

Synthesis and Formation of Impurity P

Mesalamine Impurity P can potentially form during the synthesis of Mesalamine or as a
degradation product during storage[3]. Understanding the synthetic pathways and degradation
mechanisms is crucial for implementing effective control strategies during manufacturing and
for ensuring the stability of the drug substance and product.

A potential logical workflow for the investigation and control of Impurity P is outlined in the
diagram below.
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Figure 1. Logical workflow for the control of Mesalamine Impurity P.
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Conclusion

The control of Mesalamine Impurity P is a critical aspect of ensuring the quality, safety, and
efficacy of Mesalamine-containing drug products. As a specified impurity in the European
Pharmacopoeia, its presence is strictly monitored. A thorough understanding of its chemical
properties, coupled with the implementation of robust analytical methods as outlined in the
pharmacopoeia, is essential for all professionals involved in the development, manufacturing,
and quality control of Mesalamine. For definitive analytical procedures and acceptance criteria,
it is mandatory to refer to the current official version of the European Pharmacopoeia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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